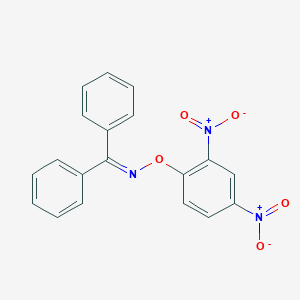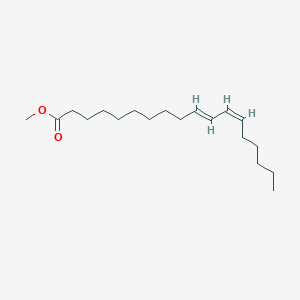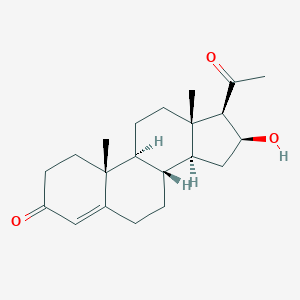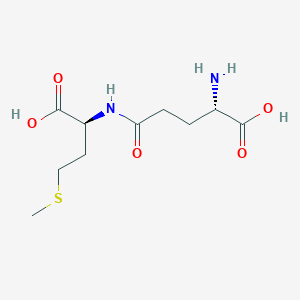
ALPHA-THUJÈNE
Vue d'ensemble
Description
Alpha-thujene is a bioactive compound found in several herbal medicines and food additives. It is known for its convulsant properties, acting as a noncompetitive blocker of the gamma-aminobutyric acid (GABA)-gated chloride channel. This compound has been associated with the toxic effects of absinthe, a historically popular liqueur, and is also present in wormwood oil and other herbal preparations. Alpha-thujene exhibits a range of biological activities, including antinociceptive, insecticidal, and anthelmintic effects .
Synthesis Analysis
The synthesis of alpha-thujene and its metabolites has been explored to understand its health effects better. Oxidation of alpha-thujene using various reagents can yield hydroxythujones, which have been characterized by NMR and X-ray crystallography. Additionally, ozonation and dehydration methods have been employed to produce dehydro metabolites of alpha-thujene. These synthetic approaches are crucial for generating metabolites that can be analyzed to elucidate the compound's metabolic pathways and detoxification processes .
Molecular Structure Analysis
Alpha-thujene's molecular structure is characterized by the presence of a cyclopropane ring, which is a key feature influencing its reactivity and biological activity. The structure of alpha-thujene allows for various hydroxylation reactions, which can lead to the formation of both rearranged and unrearranged products. The rearrangements observed upon hydroxylation suggest the formation of a radical intermediate, which is consistent with a radical rebound mechanism during cytochrome P450-catalyzed hydroxylation .
Chemical Reactions Analysis
The chemical reactivity of alpha-thujene is largely influenced by its interaction with cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of alpha-thujene at different positions, leading to a variety of metabolites. The radical rebound mechanism has been proposed to explain the formation of these hydroxylated products, which involves the generation of a radical intermediate followed by a rapid recombination with oxygen. This mechanism is supported by the lack of detection of phenol products, which would be expected if a cationic intermediate were formed instead .
Physical and Chemical Properties Analysis
Alpha-thujene's physical and chemical properties are closely related to its biological activity and metabolism. It is a volatile compound, which is rapidly metabolized in the liver by cytochrome P450 enzymes to form several hydroxythujones and dehydrothujones. These metabolites exhibit different levels of toxicity and potency in binding assays, suggesting that the metabolism of alpha-thujene is a detoxification process. The metabolites also show species-specific differences in their formation and excretion, highlighting the importance of considering interspecies variability in the assessment of alpha-thujene's health effects .
Applications De Recherche Scientifique
Fabrication de produits chimiques fins
L'alpha-thujène est utilisé dans la fabrication de produits chimiques fins tels que des parfums ou des composés biologiquement actifs . Il est impliqué dans les réactions de photooxydation, qui sont utilisées industriellement comme un accès doux et durable aux produits oxygénés .
Synthèse de composés aromatiques
L'alpha-thujène est utilisé dans la synthèse du composé aromatique important et précieux trans-sabinene hydrate . La photooxydation initiale de l'alpha-thujène et la réduction subséquente des hydroperoxydes régioisomères donnent le (-)-trans-4-hydroxy-β-thujène .
Activités biologiques
Des recherches sont en cours sur les activités biologiques de l'alpha-thujène, telles que ses propriétés antimicrobiennes ou insecticides. Cela pourrait potentiellement conduire au développement de nouveaux traitements ou de méthodes de prévention pour diverses maladies et ravageurs.
Développement de matériaux bio-sourcés
L'alpha-thujène est étudié pour son utilisation potentielle dans le développement de nouveaux matériaux bio-sourcés. Ces matériaux pourraient avoir une large gamme d'applications, de la construction à l'emballage.
Voies métaboliques dans les plantes
Comprendre les voies métaboliques impliquées dans la biosynthèse de l'alpha-thujène dans les plantes est un autre domaine de recherche. Cela pourrait fournir des informations sur la façon dont les plantes produisent ce composé et comment il contribue à leur croissance et à leur développement.
Chromatographie en phase gazeuse
L'alpha-thujène est utilisé en chromatographie en phase gazeuse, une technique de laboratoire courante pour séparer et analyser des composés . Cela peut aider à l'identification et à la quantification de l'alpha-thujène dans divers échantillons.
Mécanisme D'action
Alpha-Thujene, also known as Origanene or 3-Thujene, is a natural organic compound classified as a monoterpene . It is found in the essential oils of a variety of plants and contributes pungency to the flavor of some herbs .
Mode of Action
Preliminary research suggests that it may have potential therapeutic benefits, such as anti-inflammatory, antioxidant, and antimicrobial properties .
Biochemical Pathways
Alpha-Thujene is a thujene that has a bicyclo[3.1.0]hex-2-ene skeleton which is substituted at positions 2 and 5 by methyl and isopropyl groups, respectively
Result of Action
Its potential therapeutic benefits suggest that it may have a positive impact on cellular health and function .
Propriétés
IUPAC Name |
2-methyl-5-propan-2-ylbicyclo[3.1.0]hex-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4,7,9H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAZVFVOEIRWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2(C1C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863038 | |
| Record name | Bicyclo[3.1.0]hex-2-ene, 2-methyl-5-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
150.00 to 152.00 °C. @ 760.00 mm Hg | |
| Record name | (-)-3-Thujene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036116 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
2867-05-2, 3917-48-4 | |
| Record name | α-Thujene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2867-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[3.1.0]hex-2-ene, 2-methyl-5-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[3.1.0]hex-2-ene, 2-methyl-5-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-isopropyl-2-methylbicyclo[3.1.0]hex-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (-)-3-Thujene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036116 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: α-Thujene has a molecular formula of C10H16 and a molecular weight of 136.23 g/mol.
A: Yes, spectroscopic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) have been employed to characterize α-Thujene. [, ]
A: α-Thujene is a volatile constituent found in the essential oils of various plants, including tea tree (Melaleuca alternifolia), Ferulago angulate, Juniperus scopulorum, Nigella sativa, Amomum subulatum, Feronia limonia, and Origanum vulgare. [, , , , , , ]
A: Common methods include steam distillation, hydrodistillation, and solvent extraction techniques like solid-phase microextraction (SPME). [, , , , , ] The choice of method can influence the yield and composition of the extracted essential oil. [, ]
A: Yes, environmental factors can impact the production of volatile compounds in plants. A study on Copaifera langsdorffii revealed variations in the essential oil composition, including α-Thujene content, between dry and wet seasons. [] Similarly, altitude was found to affect the eco-phytochemical parameters of Ziziphora clinopodioides, including α-Thujene levels. []
A: Processing techniques can impact volatile compound profiles. Analysis of nine-processed tangerine peel (Jiuzhi Chenpi) using GC-IMS showed a reduction in several terpenes, including α-Thujene, during later stages of processing. []
A: Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a common technique for identifying and quantifying α-Thujene in essential oils. [, , , , , , , ] Solid Phase Microextraction (SPME) is often used as a sample preparation technique before GC-MS analysis. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate](/img/structure/B106576.png)

![2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B106586.png)





